molecular formula C22H27ClN2O4 B613352 (S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride CAS No. 201009-98-5

(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride

Cat. No. B613352
M. Wt: 418.92
InChI Key: KKSJCURWQOUTKB-BDQAORGHSA-N
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Description

“(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride” is a compound with the molecular formula C25H33ClN2O4 . It is also known as Fmoc-Lys-OtBu.HCl . The compound is related to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids .


Synthesis Analysis

The synthesis of this compound and related compounds often involves the application of the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 461.0 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Anticancer Compound Development

A significant application of this compound is in the development of anticancer agents. Structural modifications, including the addition of functional groups found in this compound, have shown potential in inhibiting cancer cell growth and exerting antimetastatic effects. The attachment of various substituents can generate different structure-activity relationships, contributing to the effectiveness of these compounds in antimigration and antiproliferation activities (Liew et al., 2020).

Chemical Decontamination

The compound's structure is relevant in studies exploring the efficacy of decontamination procedures, particularly in contexts involving exposure to toxic substances like soman. Research has indicated that certain treatments, which might include derivatives of this compound, are effective in decontamination and providing protective effects against poisoning (Knez˘ević & Tadić, 1994).

Hydroaminomethylation of Oleochemicals

This compound plays a role in the hydroaminomethylation (HAM) process, particularly in modifications of vegetable oils. This chemical process involves grafting amines onto alkyl chains of vegetable oils, leading to the production of bio-based HAM-products with potential as monomers in polymer chemistry (Vanbésien et al., 2018).

Corrosion Inhibition

Derivatives of this compound, particularly those containing specific functional groups like amino, are investigated for their applications as corrosion inhibitors. These inhibitors show promise due to their ability to form stable chelating complexes with metallic surfaces, offering protection against corrosion (Verma et al., 2020).

Regulation of Methyl Balance

In biochemical research, the compound's relevance extends to studies on the regulation of methyl balance in humans. Its structure and derivatives are part of the metabolic pathways that facilitate crucial methylation reactions in the body, impacting various physiological processes (Brosnan et al., 2007).

Safety And Hazards

One of the hazards associated with this compound is that it is an irritant . Other safety and hazard information is not explicitly mentioned in the search results.

properties

IUPAC Name

methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJCURWQOUTKB-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718458
Record name Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride

CAS RN

201009-98-5
Record name Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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